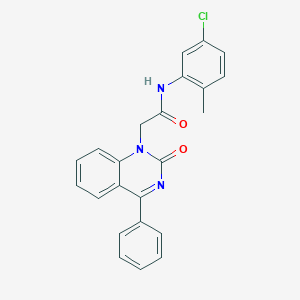
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as CMOPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMOPQ has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Synthesis and Antimalarial Activity
A study focused on the synthesis of a series of compounds related to tebuquine, demonstrating initial high activity against Plasmodium berghei infections in mice. This research highlighted the compound's potential for further clinical trials in humans due to its excellent activity against resistant strains of parasites and promising pharmacokinetic properties for extended protection against infection even after oral administration (Werbel et al., 1986).
Analgesic and Anti-inflammatory Activities
Another study described the design and synthesis of novel quinazolinyl acetamides for evaluating their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the compounds synthesized, one exhibited potent analgesic and anti-inflammatory activities, suggesting the chemical framework's potential for developing new therapeutic agents (Alagarsamy et al., 2015).
Antitumor Activity
Research into thiophene analogues of 5-chloro-5,8-dideazafolic acid demonstrated significant antitumor activity in vitro, presenting a promising approach for cancer treatment. The study synthesized and tested these compounds as inhibitors of tumor cell growth, showcasing their potential in anticancer strategies (Forsch et al., 2002).
Antimicrobial Activities
A study on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones evaluated their antimicrobial activities, identifying compounds with promising activity against various microbial strains. This highlights the compound's role in addressing resistance and developing new antimicrobial agents (Patel & Shaikh, 2011).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-11-12-17(24)13-19(15)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCJLINQLGLLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

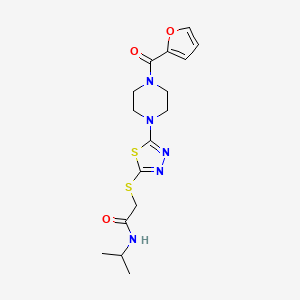

![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366616.png)


![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

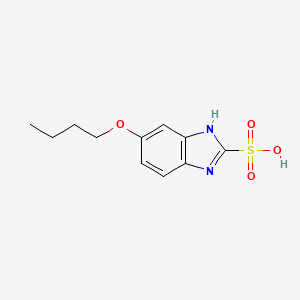
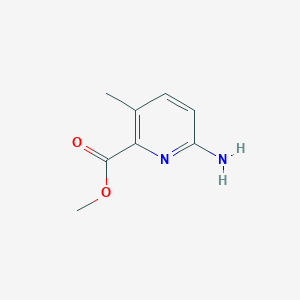
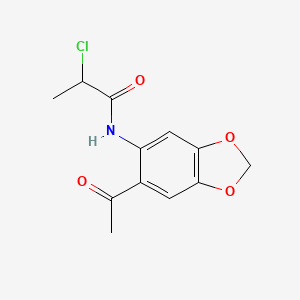
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)
